molecular formula C11H13N3O2 B2468516 N-(cyanomethyl)-N-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1375162-41-6

N-(cyanomethyl)-N-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2468516
CAS No.: 1375162-41-6
M. Wt: 219.244
InChI Key: QGODONNSYQATMR-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridine derivatives This compound is characterized by its unique structure, which includes a cyanomethyl group, an ethyl group, and a 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of ethyl cyanoacetate with 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in the presence of a suitable base, such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

Major products formed from these reactions include various substituted dihydropyridine derivatives, amines, and oxo compounds. These products can be further utilized in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activities, such as those involved in lipid metabolism and polyamine biosynthesis . It may also affect cellular respiration processes, leading to changes in metabolic pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(cyanomethyl)-N-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its role as an intermediate in the synthesis of bioactive compounds highlight its significance in both research and industrial contexts.

Properties

IUPAC Name

N-(cyanomethyl)-N-ethyl-6-methyl-2-oxo-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-3-14(7-6-12)11(16)9-5-4-8(2)13-10(9)15/h4-5H,3,7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGODONNSYQATMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#N)C(=O)C1=CC=C(NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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